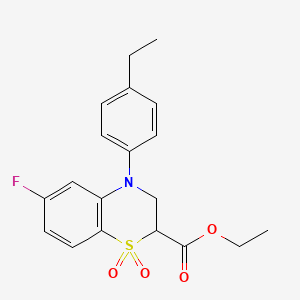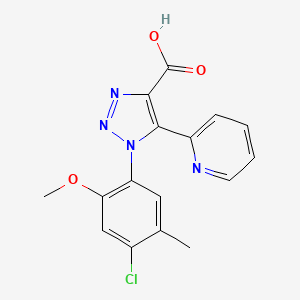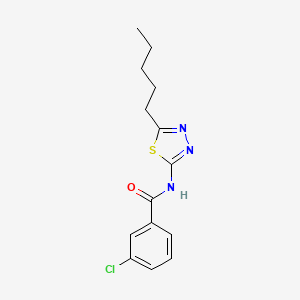![molecular formula C26H28N4O2S B15154938 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-BENZYLPIPERAZIN-1-YL)PHENYL: This intermediate is synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of 4-METHOXYBENZOYL Chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-(4-BENZYLPIPERAZIN-1-YL)PHENYL with 4-METHOXYBENZOYL chloride in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including its use as an antipsychotic, antimalarial, and antifungal agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes and receptors involved in microbial growth and proliferation, leading to its antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of essential biomolecules in microbes, thereby inhibiting their growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound shares the benzylpiperazine moiety and exhibits similar antimicrobial properties.
(4-((4-BENZYLPIPERAZIN-1-YL)SULFONYL)PHENYL)BORONIC ACID: Another compound with a benzylpiperazine group, known for its potential in medicinal chemistry.
Uniqueness
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C26H28N4O2S |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H28N4O2S/c1-32-24-13-7-21(8-14-24)25(31)28-26(33)27-22-9-11-23(12-10-22)30-17-15-29(16-18-30)19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H2,27,28,31,33) |
Clave InChI |
BCGQYYYROXRXMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)



![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)

![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![Propyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154959.png)

